tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that features a trifluoromethyl group, a tert-butyl ester, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a dihydropyridine derivative with a trifluoromethylated aromatic compound under specific conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds .
Biology: In biological research, this compound may be used to study the effects of trifluoromethylated compounds on biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and receptor binding .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to specific interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- 4-tert-Butyl-N-(3-(trifluoromethyl)phenyl)benzamide
- tert-Butyl phenyl carbonate
Comparison: Compared to similar compounds, tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its dihydropyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c1-16(2,3)23-15(22)21-9-7-12(8-10-21)13-5-4-6-14(11-13)17(18,19)20/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKPCBDLICOGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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